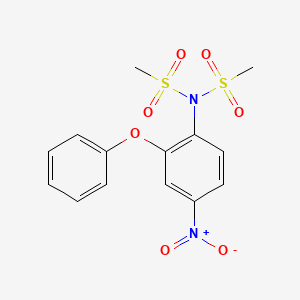
(2β)-Methyl Megestrol Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2β)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring hormone progesterone. It is a progestogen, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, including the treatment of certain cancers and as an appetite stimulant in patients with cachexia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2β)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
化学反应分析
Types of Reactions
(2β)-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学研究应用
(2β)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: It is used to study the effects of progestogens on cellular processes and gene expression.
Medicine: It is used in the treatment of hormone-sensitive cancers, such as breast and endometrial cancer, and as an appetite stimulant in patients with cachexia.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (2β)-Methyl Megestrol Acetate involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in cell growth and metabolism. This modulation leads to the therapeutic effects observed in cancer treatment and appetite stimulation. Additionally, it has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
相似化合物的比较
Similar Compounds
Megestrol Acetate: The parent compound of (2β)-Methyl Megestrol Acetate, used in similar medical applications.
Proligestone: Another synthetic progestogen with similar therapeutic uses but different pharmacokinetic properties.
Medroxyprogesterone Acetate: A synthetic progestogen used in hormone replacement therapy and contraception.
Uniqueness
This compound is unique in its specific binding affinity to progesterone receptors and its ability to induce specific gene expression profiles. This makes it particularly effective in certain therapeutic applications, such as the treatment of hormone-sensitive cancers and cachexia.
属性
CAS 编号 |
1259198-59-8 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.543 |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |
InChI 键 |
AQMUMBCTNJGBGC-FGPIKTEISA-N |
SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
同义词 |
(2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)






